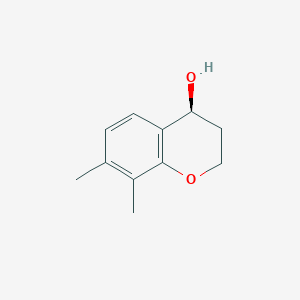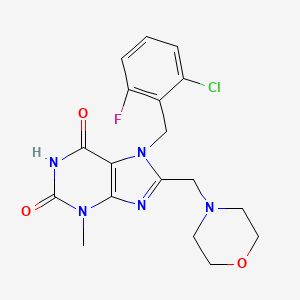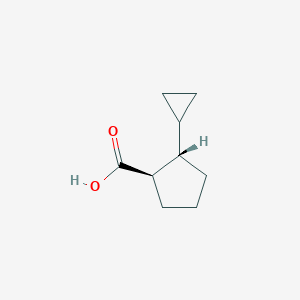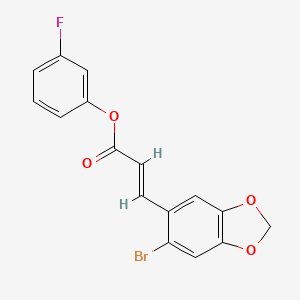
3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole is a chemical compound that has been used in scientific research for its various properties. This compound is a member of the isothiazole family and has been studied for its potential applications in several fields, including medicine, agriculture, and material science. In
科学研究应用
The unique properties of 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole have made it a popular compound for scientific research. This compound has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for bacterial and fungal infections.
作用机制
The mechanism of action of 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. This inhibition can lead to the death of cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole can have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. Finally, this compound has been shown to have antimicrobial properties, which can be useful in the treatment of bacterial and fungal infections.
实验室实验的优点和局限性
The advantages of using 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole in lab experiments include its high yield and purity, as well as its unique properties that make it a valuable tool for scientific research. However, there are also limitations to using this compound. For example, the mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration route.
未来方向
There are several future directions for research on 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole. One potential direction is to study the compound's potential use in the treatment of other diseases, such as autoimmune disorders or viral infections. Additionally, more research is needed to fully understand the mechanism of action and to optimize the dosage and administration route for maximum efficacy. Finally, the development of new derivatives of this compound could lead to even more promising applications in the future.
合成方法
The synthesis of 3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole involves the reaction of 2-chlorobenzenesulfonyl chloride with 1H-1,2,4-triazole-5-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-chloroaniline to produce the final product. The synthesis of this compound has been optimized for high yield and purity, making it a valuable tool for scientific research.
属性
IUPAC Name |
3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4S/c12-7-4-2-1-3-6(7)9-8(10(13)17-18-9)11-14-5-15-16-11/h1-5H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBSHMXTSZZCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C3=NC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(2-chlorophenyl)-4-(1H-1,2,4-triazol-5-yl)isothiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((3-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693563.png)
![methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2693564.png)

![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2693568.png)




![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2693578.png)


![Methyl 2-{[(2,5-dioxopyrrolidin-1-yl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B2693581.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2693582.png)